molecular formula C16H18FN5OS B2672436 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole CAS No. 1013774-58-7

4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

Cat. No. B2672436
CAS RN: 1013774-58-7
M. Wt: 347.41
InChI Key: CFHSYNKLQJTEJA-UHFFFAOYSA-N
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Description

4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H18FN5OS and its molecular weight is 347.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds incorporating the 1,2,4-triazole moiety, such as 4-ethyl-3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole, have been synthesized and characterized for their chemical and physical properties. The synthesis involves several steps, including the reaction with hydrazine hydrate and subsequent treatment with various reagents to introduce the 1,2,4-triazole ring and other functional groups. Characterization techniques like NMR, MS, and IR spectroscopy confirm the molecular structures of the synthesized compounds. These studies provide a foundation for understanding the compound's reactivity and potential for further modification (Pillai et al., 2019).

Antimicrobial Activity

Research into derivatives of 1,2,4-triazole, similar to the compound , has shown notable antimicrobial properties. The synthesized compounds are evaluated for their efficacy against various bacterial and fungal strains. These studies involve measuring the minimum inhibitory concentration (MIC) to determine the effectiveness of the compounds in inhibiting microbial growth. The findings suggest that specific modifications to the 1,2,4-triazole structure can enhance antimicrobial activity, offering potential pathways for developing new antibacterial and antifungal agents (Bayrak et al., 2009).

Anticancer Potential

The anticancer potential of 1,2,4-triazole derivatives has been a subject of interest in recent research. Compounds with the 1,2,4-triazole core are synthesized and assessed for their ability to inhibit the growth of various cancer cell lines. These studies involve evaluating the compounds' cytotoxicity against cell lines representing different types of cancer, including breast, lung, and colorectal cancers. The results indicate that certain 1,2,4-triazole derivatives exhibit promising anticancer activity, highlighting their potential as leads for developing new anticancer therapies (Bekircan et al., 2008).

Enzyme Inhibition

Studies have also explored the enzyme inhibition properties of 1,2,4-triazole derivatives. These compounds are tested for their ability to inhibit specific enzymes that play crucial roles in various biological processes. For example, research has shown that certain derivatives can effectively inhibit enzymes involved in the metabolism of carbohydrates and lipids, suggesting their potential application in treating diseases like diabetes and obesity. The enzyme inhibition studies provide insights into the compounds' mechanisms of action and their therapeutic potential (Bekircan et al., 2015).

properties

IUPAC Name

4-ethyl-3-[(2-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5OS/c1-4-22-14(12-9-21(2)20-15(12)23-3)18-19-16(22)24-10-11-7-5-6-8-13(11)17/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHSYNKLQJTEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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